1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Brand Name: Vulcanchem
CAS No.: 1797890-64-2
VCID: VC4316576
InChI: InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2
SMILES: C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.81

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

CAS No.: 1797890-64-2

Cat. No.: VC4316576

Molecular Formula: C17H14ClNO3S

Molecular Weight: 347.81

* For research use only. Not for human or veterinary use.

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one - 1797890-64-2

Specification

CAS No. 1797890-64-2
Molecular Formula C17H14ClNO3S
Molecular Weight 347.81
IUPAC Name 1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Standard InChI InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2
Standard InChI Key ZWOURXNTJPGAEO-UHFFFAOYSA-N
SMILES C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2

Introduction

Key Features:

  • Molecular Formula: C18_{18}H14_{14}ClNO3_{3}S

  • Functional Groups:

    • Chlorothiophene (aromatic sulfur-containing heterocycle with chlorine substitution).

    • Carbonyl groups (one in the thiophene substituent and another in the spiro-piperidine ring system).

Chemical Reactivity:

  • The carbonyl groups and the thiophene ring suggest potential for electrophilic and nucleophilic interactions.

  • The spiro configuration introduces strain, which may influence reactivity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions. A plausible pathway includes:

  • Formation of the Spiro Framework:

    • A cyclization reaction between an isobenzofuran derivative and a piperidine precursor.

    • Use of reagents like acid chlorides or anhydrides to introduce the spiro junction.

  • Attachment of the Chlorothiophene Group:

    • Functionalization of the piperidine ring with the 5-chlorothiophene-2-carbonyl moiety via acylation.

  • Purification:

    • Recrystallization or chromatography to isolate the final product.

Medicinal Chemistry:

  • The compound's spirocyclic structure is often associated with bioactivity, including enzyme inhibition or receptor binding.

  • The thiophene and carbonyl groups may enhance interactions with biological targets.

Material Science:

  • Its aromatic and heterocyclic components could make it suitable for optoelectronic applications or as a precursor in polymer synthesis.

Analytical Characterization

The compound can be characterized using standard techniques:

TechniquePurpose
NMR SpectroscopyIdentify hydrogen (1^1H) and carbon (13^13C) environments.
Mass Spectrometry (MS)Confirm molecular weight and structure.
Infrared (IR) SpectroscopyDetect functional groups (e.g., carbonyl, thiophene).
X-ray CrystallographyDetermine precise molecular geometry.

Research Insights

While specific studies on this compound are not readily available, related spiro compounds have been extensively researched for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a chlorothiophene group may further enhance its bioactivity profile.

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